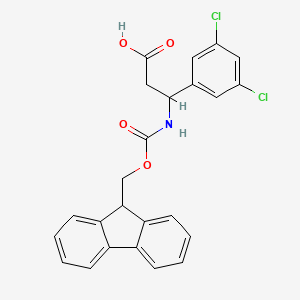

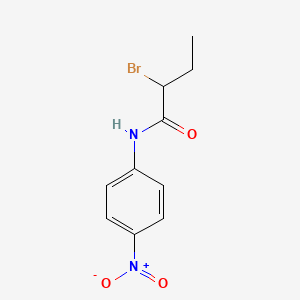

2-bromo-N-(4-nitrophenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-bromo-N-(4-nitrophenyl)butanamide” is an organic compound. It has a molecular formula of C10H11BrN2O3 and a molecular weight of 287.11 .

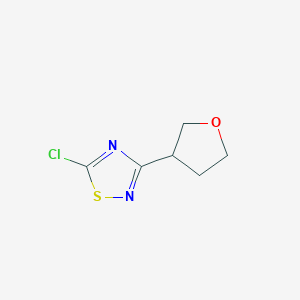

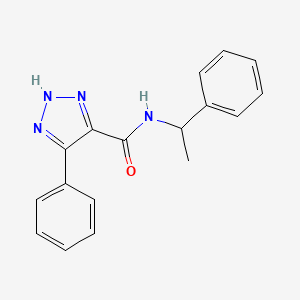

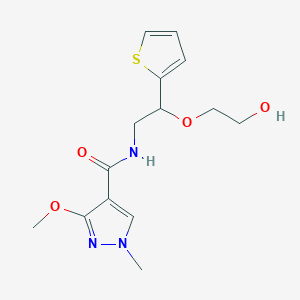

Molecular Structure Analysis

The molecular structure of “this compound” consists of a butanamide backbone with a bromine atom attached to the second carbon and a nitrophenyl group attached to the nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds with similar structures often undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available.Applications De Recherche Scientifique

Kinetics and Mechanism Studies

A study focused on the chemical behavior of substituted 4-chloro-N-phenylbutanamides, including 2-bromo-4-chloro-N-(4-nitrophenyl)butanamide, in aqueous sodium hydroxide solutions. This research revealed the substrate's transformation through ring closure to give substituted 1-phenylpyrrolidin-2-ones, subsequently hydrolyzed to substitution derivatives of sodium 4-amino-N-phenylbutanoates. The study provided values for dissociation constants and cyclization rate constants, contributing to understanding the kinetics and mechanism of formation and decomposition of such compounds (Sedlák et al., 2002).

Vibrational Spectral Studies

Research on 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-butanamide, a derivative of 2-bromo-N-(4-nitrophenyl)butanamide, was conducted to characterize its structure using vibrational spectral techniques. This study aimed at accurately assigning the spectral bands of its FT-IR and FT-Raman spectra to its molecular structure, indicating that the compound adopts a hydrazone configuration in its solid state (Hu Chang-liang, 2013).

Synthesis and Characterization of Derivatives

Another research explored the synthesis and characterization of zinc(II) carboxylate complexes based on N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide, a similar compound to this compound. This study assessed the DNA binding ability, biological activities, and molecular docking studies, showcasing the compounds' potential in medical chemistry and drug development (Khan et al., 2021).

Molecular Properties and Isomerization Studies

Research on paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, used Density Functional Theory (DFT) to assess molecular properties, isomerization, and vibrational mode couplings. This study contributed to understanding the intramolecular interactions and the stabilization of isomers, essential for drug design and synthesis (Viana et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-N-(4-nitrophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c1-2-9(11)10(14)12-7-3-5-8(6-4-7)13(15)16/h3-6,9H,2H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDNZSRZTUPWGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile](/img/structure/B2567294.png)

![methyl 3-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2567298.png)

![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2567305.png)

![5-Methyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2567312.png)